molecular formula C30H26Cl2N8Ru B12861059 Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride

Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride

Cat. No.: B12861059
M. Wt: 670.6 g/mol
InChI Key: LCDPGEBIDHWGBN-UHFFFAOYSA-L
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Description

Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride is a heteroleptic ruthenium(II) complex featuring two 2,2'-bipyridine (bpy) ligands and one 4,4'-diamino-2,2'-bipyridine ligand. The 4,4'-diamine substituent introduces strong electron-donating properties due to the amino (-NH₂) groups, which modulate the electronic structure of the complex. This compound is synthesized via refluxing RuCl₃·xH₂O with stoichiometric amounts of the ligands in ethanol under inert conditions, followed by anion exchange with LiClO₄ or NH₄PF₆ to isolate the product . Its octahedral geometry is confirmed by NMR and X-ray crystallography, with shorter Ru-N bonds for the diamine ligand (≈2.05 Å) compared to unsubstituted bpy ligands (≈2.07 Å), reflecting stronger σ-donation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine ligands in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with hypophosphorous acid in an aqueous solution, followed by the addition of 2,2’-bipyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced back to its original state or to lower oxidation states.

    Substitution: Ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(I) complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electrochemical properties make it valuable in studying electron transfer processes .

Biology

In biological research, Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is used in the development of biosensors and imaging agents. Its ability to interact with DNA and proteins makes it useful in studying cellular processes and developing diagnostic tools .

Medicine

Its luminescent properties also make it useful in imaging techniques .

Industry

Industrially, this compound is used in the development of light-emitting devices and solar cells. Its ability to absorb and emit light efficiently makes it a valuable component in these technologies .

Mechanism of Action

The mechanism of action of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species upon light activation, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Structural and Electronic Differences

Ligand Substituents and Donor Strength

  • Carboxylic Acid Derivatives : Complexes like [Ru(bpy)₂(dcbpy)]²⁺ (dcbpy = 4,4'-dicarboxy-2,2'-bipyridine) exhibit electron-withdrawing carboxylate groups, reducing the Ru center’s electron density. This shifts absorption spectra to shorter wavelengths (λₐbs ≈ 450 nm) compared to the diamine analogue (λₐbs ≈ 480 nm) .
  • Sulfonic Acid Derivatives : [Ru(bp-4,4′-ds)₃]⁴⁻ (bp-4,4′-ds = 2,2'-bipyridine-4,4'-disulfonate) shows enhanced aqueous solubility but weaker MLCT (metal-to-ligand charge transfer) transitions due to reduced ligand π-backbonding .
  • Hydroxymethyl Derivatives: [Ru(bpy)₂(4,4′-bis(hydroxymethyl)-bpy)]²⁺ has moderate electron-donating -CH₂OH groups, leading to intermediate redox potentials (E₁/₂ ≈ +1.2 V vs. NHE) compared to the diamine complex (E₁/₂ ≈ +0.9 V) .

Table 1: Electronic Properties of Selected Ru(II) Complexes

Compound Ligand Substituents λₐbs (nm) E₁/₂ (V vs. NHE)
[Ru(bpy)₃]²⁺ None 452 +1.35
[Ru(bpy)₂(dcbpy)]²⁺ 4,4'-COOH 450 +1.25
[Ru(bpy)₂(4,4'-diamine-bpy)]²⁺ 4,4'-NH₂ 480 +0.90
[Ru(bpy)₂(4,4'-bis(hydroxymethyl)-bpy)]²⁺ 4,4'-CH₂OH 465 +1.20

Photophysical and Redox Behavior

  • MLCT Lifetimes : The diamine complex exhibits a longer excited-state lifetime (τ ≈ 1.2 μs) than [Ru(bpy)₂(dcbpy)]²⁺ (τ ≈ 0.6 μs) due to stronger σ-donation stabilizing the MLCT state .
  • Electron-Transfer Efficiency : In dye-sensitized solar cells (DSSCs), the diamine complex’s higher electron density enhances interfacial electron injection into TiO₂, yielding photocurrent densities (Jₛc ≈ 12 mA/cm²) surpassing [Ru(bpy)₂(dcbpy)]²⁺ (Jₛc ≈ 9 mA/cm²) .

Application-Specific Performance

  • DSSCs : Amphiphilic derivatives like K19 (4,4'-bis(p-hexyloxystyryl)-bpy) achieve higher molar extinction coefficients (ε ≈ 18,000 M⁻¹cm⁻¹) than the diamine complex (ε ≈ 14,000 M⁻¹cm⁻¹), but the latter’s stability under oxidative conditions is superior .
  • Biological Interactions : Diamine-substituted Ru complexes show stronger DNA binding (Kb ≈ 1.86×10⁴ L·mol⁻¹) compared to methylcarboxylate analogues (Kb ≈ 7.8×10³ L·mol⁻¹), attributed to hydrogen bonding with NH₂ groups .

Solubility and Stability

  • Aqueous Media : Sulfonic acid derivatives (e.g., [Ru(bp-4,4′-ds)₃]⁴⁻) are highly water-soluble, whereas the diamine complex requires polar aprotic solvents (e.g., DMF) .
  • Thermal Stability : The diamine complex decomposes above 250°C, comparable to carboxy-functionalized complexes but lower than alkylated derivatives (e.g., K19: >300°C) .

Biological Activity

Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride is a ruthenium complex that has garnered attention for its diverse biological activities. This compound belongs to a class of metal-based drugs that exhibit significant potential in medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial treatment.

  • Molecular Formula : C30_{30}H26_{26}N8_8Cl2_2Ru
  • Molecular Weight : 670.59 g/mol
  • CAS Number : 114456-23-4

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of ruthenium complexes, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • Human colon carcinoma (HCT15)
    • Human epidermoid carcinoma (Hep2)
    • Breast cancer cell lines (MCF-7 and MDA-MB-231)

In vitro assays such as the MTT assay have indicated that this complex induces apoptosis in cancer cells through mechanisms involving DNA binding and disruption of cellular processes. For instance, studies have shown that the compound can intercalate with DNA, leading to significant cytotoxic effects on targeted cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this ruthenium complex has been evaluated against a range of bacterial strains:

  • Gram-positive Bacteria :
    • Staphylococcus aureus
    • Bacillus subtilis
  • Gram-negative Bacteria :
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive strains. Its mechanism involves targeting bacterial cell walls and disrupting DNA replication .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, which can contribute to its overall therapeutic potential in preventing oxidative stress-related diseases .

  • DNA Interaction :
    • The complex binds to DNA through intercalation, which disrupts normal cellular functions and induces apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation :
    • This compound triggers ROS production, leading to oxidative stress that can result in cell death.
  • Targeting Enzymatic Pathways :
    • The ruthenium complex may inhibit specific enzymes involved in cancer cell proliferation and survival.

Study 1: Anticancer Efficacy

A study conducted on HCT-116 colorectal cancer cells revealed that this compound triggered apoptosis via activation of the ROS-p38 MAPK pathway. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM .

Study 2: Antimicrobial Activity

In another study assessing its antimicrobial properties, the compound was tested against various bacterial strains using standard CLSI guidelines. The findings confirmed its effectiveness against both Gram-positive and Gram-negative bacteria with MIC values comparable to conventional antibiotics .

Summary of Findings

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHCT15, Hep2Induces apoptosis
AntimicrobialStaphylococcus aureusEffective antibacterial action
AntioxidantVarious cellular modelsScavenges free radicals

Properties

Molecular Formula

C30H26Cl2N8Ru

Molecular Weight

670.6 g/mol

IUPAC Name

2-(4-aminopyridin-2-yl)pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

InChI

InChI=1S/C10H10N4.2C10H8N2.2ClH.Ru/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H2,11,13)(H2,12,14);2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

LCDPGEBIDHWGBN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1N)C2=NC=CC(=C2)N.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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